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Compound of Interest

Compound Name: N-Isobutylbenzamide

Cat. No.: B1618205 Get Quote

Abstract
This technical guide provides a comprehensive overview of N-(2-methylpropyl)benzamide (also

known as N-isobutylbenzamide), an N-substituted benzamide derivative. This document is

intended for researchers, scientists, and professionals in drug development and chemical

synthesis. It covers the compound's physicochemical properties, detailed experimental

protocols for its synthesis and characterization, and an analysis of its spectroscopic data.

Furthermore, this guide explores the potential biological activity of this class of compounds,

with a specific focus on the inhibition of the NF-κB signaling pathway, a mechanism relevant to

inflammation and cancer therapy. All quantitative data is presented in structured tables, and key

processes are visualized using diagrams generated with Graphviz to ensure clarity and

accessibility.

Introduction
N-(2-methylpropyl)benzamide, with the CAS number 5705-57-7, is an organic compound

belonging to the carboxamide class.[1] Structurally, it consists of a benzoyl group attached to

the nitrogen atom of an isobutylamine moiety. Benzamide derivatives are a significant class of

compounds in medicinal chemistry, exhibiting a wide array of biological activities, including

antimicrobial, analgesic, and anticancer properties.

Recent studies have highlighted the role of N-substituted benzamides as potential modulators

of critical cellular signaling pathways. Notably, this class of compounds has been shown to

inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in

inflammatory responses, cell survival, and proliferation.[2][3][4] This guide provides a detailed
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examination of N-(2-methylpropyl)benzamide, offering the fundamental chemical data and

biological context required for its application in research and development.

Physicochemical Properties
The fundamental physicochemical properties of N-(2-methylpropyl)benzamide are summarized

below. While specific experimental data for properties like melting and boiling points are not

widely reported in the literature, computed values and data for the parent compound,

benzamide, are provided for context.

Property Value Source

IUPAC Name N-(2-methylpropyl)benzamide [1]

Synonyms
N-Isobutylbenzamide,

Benzamide, N-isobutyl-
[1][5]

CAS Number 5705-57-7 [1]

Molecular Formula C₁₁H₁₅NO [1]

Molecular Weight 177.24 g/mol [1]

Melting Point
Data not available. (Parent:

Benzamide, 127-130 °C)
[6]

Boiling Point
Data not available. (Parent:

Benzamide, 288 °C)
[6]

Solubility
Data not available. (Parent:

Benzamide, soluble in ethanol)

Synthesis and Experimental Protocols
Synthesis of N-(2-methylpropyl)benzamide via Schotten-
Baumann Reaction
N-(2-methylpropyl)benzamide is effectively synthesized using the Schotten-Baumann reaction,

which involves the acylation of an amine with an acid chloride in the presence of a base.[7][8]

[9]
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Caption: Synthesis workflow for N-(2-methylpropyl)benzamide.
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Experimental Protocol:

Reaction Setup: In a flask equipped with a magnetic stirrer, combine isobutylamine (1.0 eq),

10% aqueous sodium hydroxide solution (2.5 eq), and an organic solvent such as

dichloromethane.

Acylation: Cool the two-phase mixture in an ice bath to 0-5 °C. Add benzoyl chloride (1.05

eq) dropwise to the vigorously stirred solution. The base in the aqueous phase neutralizes

the hydrochloric acid generated during the reaction.[8][9]

Reaction Completion: After the addition is complete, allow the mixture to warm to room

temperature and continue stirring for 1-2 hours.

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it

sequentially with dilute hydrochloric acid and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent

under reduced pressure to yield the crude product.

Purification: Purify the crude solid by recrystallization from hot ethanol to obtain N-(2-

methylpropyl)benzamide as a crystalline solid.[7]

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of purified N-(2-methylpropyl)benzamide in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 400 MHz or higher.

Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm relative to a

residual solvent peak or tetramethylsilane (TMS), and analyze coupling constants (J) and

signal integrations.

Infrared (IR) Spectroscopy:
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Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the

compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the

functional groups present in the molecule.

Mass Spectrometry (MS):

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds.

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the

resulting ions.

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to

confirm the structure.

Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the structural confirmation of N-(2-

methylpropyl)benzamide. The following tables summarize the expected and reported spectral

data.

¹H and ¹³C NMR Spectroscopy
NMR spectra provide detailed information about the carbon-hydrogen framework of the

molecule. A supplementary file from the Royal Society of Chemistry indicates the availability of

¹H and ¹³C NMR spectra for N-isobutylbenzamide.[10]
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¹H NMR Data (Predicted)

Assignment Chemical Shift (δ, ppm)

-CH₃ (isobutyl) ~0.9 (d, 6H)

-CH- (isobutyl) ~1.9 (m, 1H)

-CH₂- (isobutyl) ~3.2 (t, 2H)

N-H (amide) ~6.1 (br s, 1H)

Aromatic H (meta, para) ~7.4-7.5 (m, 3H)

Aromatic H (ortho) ~7.8 (d, 2H)

¹³C NMR Data

Assignment Chemical Shift (δ, ppm)

-CH₃ (isobutyl) 20.1

-CH- (isobutyl) 28.5

-CH₂- (isobutyl) 47.0

Aromatic C (ortho) 126.9

Aromatic C (para) 128.5

Aromatic C (meta) 131.3

Aromatic C (ipso) 134.7

C=O (amide) 167.7

Note: ¹³C NMR data is based on typical values for N-substituted benzamides and may vary

slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups within the molecule.
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IR Spectral Data

Wavenumber (cm⁻¹) Assignment

~3300 N-H stretch (secondary amide)

3080-3060 C-H stretch (aromatic)

2959-2874 C-H stretch (aliphatic)

~1635 C=O stretch (Amide I band)

~1545 N-H bend / C-N stretch (Amide II band)

~1450 C=C stretch (aromatic ring)

725, 690 C-H bend (monosubstituted benzene)

Data derived from an annotated spectrum.[11]

Mass Spectrometry (MS)
The mass spectrum provides information on the molecular weight and fragmentation pattern of

the compound.

Mass Spectrometry Data

m/z Value Assignment

177 [M]⁺ (Molecular Ion)

122 [M - C₄H₉]⁺

105
[C₆H₅CO]⁺ (Benzoyl cation, often the base

peak)

77 [C₆H₅]⁺ (Phenyl cation)

Biological Activity and Signaling Pathways
While specific biological studies on N-(2-methylpropyl)benzamide are limited, the broader class

of N-substituted benzamides has been investigated for various pharmacological activities,
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notably as anti-inflammatory and antitumor agents.[4]

Inhibition of NF-κB Signaling Pathway
A primary mechanism of action identified for certain N-substituted benzamides is the inhibition

of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[2][3] NF-κB is a transcription factor

that plays a central role in regulating the immune and inflammatory responses. In resting cells,

NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation

by signals such as Tumor Necrosis Factor-alpha (TNFα), the IκB kinase (IKK) complex

phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the

proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and

activates the transcription of pro-inflammatory and pro-survival genes.

Certain N-substituted benzamides have been shown to prevent the degradation of IκB proteins

(specifically IκBβ), thereby blocking the nuclear translocation and activation of NF-κB.[3] This

inhibitory action makes them candidates for development as anti-inflammatory drugs.
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Caption: Inhibition of the NF-κB pathway by N-substituted benzamides.
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Conclusion
N-(2-methylpropyl)benzamide is a readily synthesizable compound belonging to a class with

demonstrated biological relevance. This guide provides the essential technical information for

its synthesis, characterization, and potential application. The detailed protocols and compiled

spectroscopic data serve as a valuable resource for researchers. The exploration of the

inhibitory effects of N-substituted benzamides on the NF-κB pathway highlights a promising

area for future investigation, particularly in the fields of immunology and oncology, where N-(2-

methylpropyl)benzamide could serve as a scaffold for the development of novel therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N-(2-methylpropyl)benzamide: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1618205#iupac-name-n-2-methylpropyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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